molecular formula C16H14ClN5OS2 B2872339 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 896052-85-0

2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2872339
CAS RN: 896052-85-0
M. Wt: 391.89
InChI Key: UKZUEHKOBJMXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H14ClN5OS2 and its molecular weight is 391.89. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Assessment

This compound has been utilized as a precursor for synthesizing various heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others. These synthesized compounds have shown promising results as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Applications

Formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, related to the compound of interest, have exhibited moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi (Sah et al., 2014).

Antitumor and Antioxidant Evaluation

Certain N-substituted-2-amino-1,3,4-thiadiazoles, which include structures related to the compound , have been evaluated for their antitumor and antioxidant activities. Some of these compounds have shown promising results in these areas (Hamama et al., 2013).

Anticonvulsant and Muscle Relaxant Activities

Derivatives of 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one, which are chemically related to the compound of interest, have been synthesized and evaluated for their anticonvulsant and muscle relaxant activities. Some derivatives showed significant efficacy in these applications (Sharma et al., 2013).

Improvement of Base Oil

Pyridazinone derivatives, related to the compound , have been synthesized and tested as antioxidants for base oil, showing good results. They were also evaluated as corrosion inhibitors for carbon steel in an acid medium (Nessim, 2017).

Metabolic Stability Investigations

Research on analogues of this compound has been conducted to improve metabolic stability for medical applications. This includes investigations into various 6,5-heterocycles to enhance in vitro potency and in vivo efficacy (Stec et al., 2011).

properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS2/c1-2-14-20-22-16(25-14)18-13(23)9-24-15-8-7-12(19-21-15)10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZUEHKOBJMXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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